molecular formula C18H14N6O4S B2990118 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 894989-32-3

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No. B2990118
CAS RN: 894989-32-3
M. Wt: 410.41
InChI Key: HHLQRNDCXBLOHF-UHFFFAOYSA-N
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Description

“N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide” belongs to the class of organic compounds known as phenylpyridazines . It is a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer .


Molecular Structure Analysis

The molecular formula of this compound is C15H15N5O . The InChI string is InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 . The Canonical SMILES is CC1=NN=C2N1N=C (C=C2)C3=CC (=CC=C3)N ©C (=O)C .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 281.31 g/mol . It has a XLogP3-AA value of 1.2 . The compound is a solid at ambient temperature . The boiling point is 200-201 .

Scientific Research Applications

Synthetic Studies and Anti-asthmatic Activities

A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, with some compounds showing excellent anti-asthmatic activity. This suggests potential for the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Anti-HAV Activity

Novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives demonstrated promising antiviral activity against hepatitis A virus (HAV), indicating potential use in antiviral therapies (Shamroukh & Ali, 2008).

Antibacterial Agents

The synthesis of 1-aryl/hetryl-1,2,4-trizolo-[4,3-a] pyridines and 1-aryl/hetryl-5-methyl-1,2,4-triazolo[4,3-a] quinolines has been reported, with some compounds exhibiting higher antibacterial activity than commercial antibiotics against Salmonella typhi (Sadana et al., 2003).

Antitumor and Pharmacokinetic Studies

A study on the antitumor activity and pharmacokinetics of 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045) in mice revealed significant activity against various murine tumors, suggesting potential as an alternative to dacarbazine in cancer treatment (Stevens et al., 1987).

Antimicrobial Evaluations

Oxidative cyclization techniques facilitated the synthesis of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, which were tested for their antimicrobial activity. These compounds were found to be potent antimicrobial agents, indicating their potential use in the development of new antibacterial and antifungal treatments (Prakash et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and may cause respiratory irritation . The precautionary statements include P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c1-12-19-20-18-10-9-15(21-23(12)18)13-5-4-6-14(11-13)22-29(27,28)17-8-3-2-7-16(17)24(25)26/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLQRNDCXBLOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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